REACTION_SMILES
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[Cl:15][c:16]1[c:17]([F:18])[cH:19][cH:20][c:21]2[c:22]1[nH:23][c:24]([C:25]([OH:26])=[O:27])[cH:28]2.[Cl:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([C:12]([OH:13])=[O:14])[nH:7][c:8]2[cH:9][c:10]1[F:11].[O:29]([c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)[c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[Cl:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][nH:7][c:8]2[cH:9][c:10]1[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2ccc(F)c(Cl)c2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2cc(Cl)c(F)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(Oc2ccccc2)cc1
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Name
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Type
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product
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Smiles
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Fc1cc2[nH]ccc2cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |